molecular formula C23H30N2O6 B444771 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B444771
M. Wt: 430.5g/mol
InChI Key: WEBCPYCAVWBQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is an organic compound with the molecular formula C23H30N2O6 It is a complex molecule featuring a piperazine ring substituted with a benzyl group and a methanone group, both of which are further substituted with methoxy groups

Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H30N2O6/c1-27-18-12-17(13-19(14-18)28-2)23(26)25-10-8-24(9-11-25)15-16-6-7-20(29-3)22(31-5)21(16)30-4/h6-7,12-14H,8-11,15H2,1-5H3

InChI Key

WEBCPYCAVWBQTF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the addition of methoxy groups. Common synthetic routes may involve:

    Formation of Piperazine Ring: Starting from ethylenediamine and diethanolamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Addition of Methoxy Groups: Methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various receptors and enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a similar methoxy substitution pattern.

    4,4’-Difluorobenzophenone: Another compound with a benzophenone structure but different substituents.

Uniqueness

1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its combination of a piperazine ring with multiple methoxy substitutions, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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